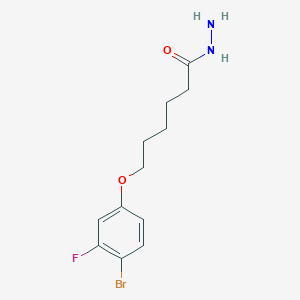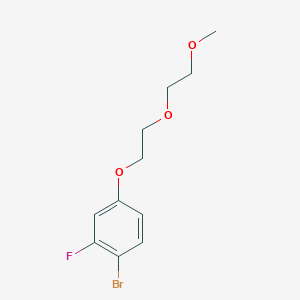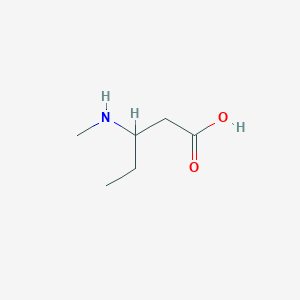![molecular formula C10H19NO4 B7939943 2-[(Boc-amino)methyl]butanoic acid](/img/structure/B7939943.png)
2-[(Boc-amino)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid is a chiral β-amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. One common method involves the reaction of ®-2-amino-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of ®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid can be scaled up using continuous flow processes. These processes offer advantages in terms of efficiency, safety, and sustainability. For example, the use of flow microreactor systems allows for the direct introduction of the tert-butyloxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Corresponding amine.
Substitution: Free amine.
Scientific Research Applications
®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various biologically active molecules
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid involves its role as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate: A serine derivative used in similar applications.
®-2-(tert-Butoxycarbonylamino)-3-(diethoxyphosphoryl)propanoic acid: Another amino acid derivative with similar protective properties.
Uniqueness
®-2-(tert-Butoxycarbonylamino-methyl)-butyric acid is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and reactivity in synthetic applications. Its structure allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGWFMADWPGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
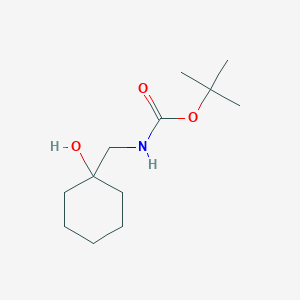
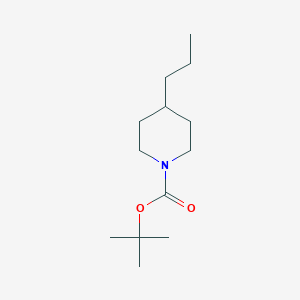
![1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7939883.png)
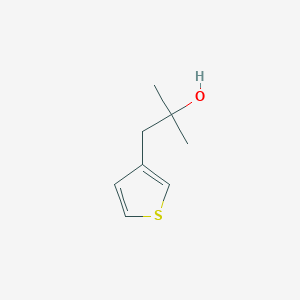
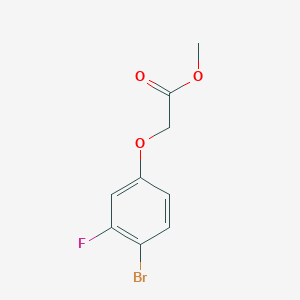
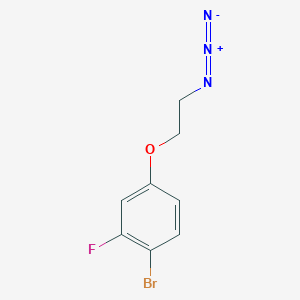
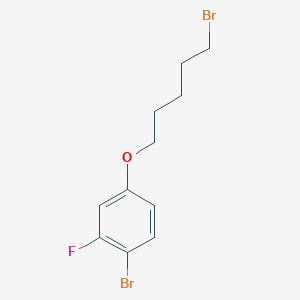
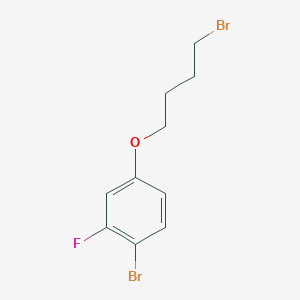
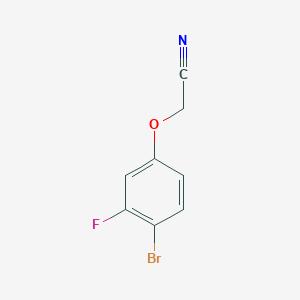
![3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B7939918.png)

